molecular formula C17H13N B8127734 1-Benzyl-6-ethynyl-1H-indole

1-Benzyl-6-ethynyl-1H-indole

Cat. No.: B8127734
M. Wt: 231.29 g/mol
InChI Key: URTUEZFYFJIVOW-UHFFFAOYSA-N
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Description

1-Benzyl-6-ethynyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and an ethynyl group at the 6-position of the indole ring

Preparation Methods

The synthesis of 1-Benzyl-6-ethynyl-1H-indole can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, such as palladium(II) acetate, a copper co-catalyst, and a base like triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Another method involves the use of a Grignard reagent, where the ethynyl group is introduced through a nucleophilic addition to an indole derivative. This method requires the preparation of a suitable indole precursor and the subsequent reaction with an ethynyl Grignard reagent under controlled conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

1-Benzyl-6-ethynyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Cyclization: The ethynyl group can participate in cyclization reactions to form fused ring systems, which can be catalyzed by transition metals.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

1-Benzyl-6-ethynyl-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-ethynyl-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and neurological functions. The ethynyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

1-Benzyl-6-ethynyl-1H-indole can be compared with other indole derivatives, such as:

    1-Benzyl-1H-indole: Lacks the ethynyl group, which may result in different biological activities and chemical reactivity.

    6-Ethynyl-1H-indole: Lacks the benzyl group, which can affect its binding affinity to molecular targets.

    1-Benzyl-3-ethynyl-1H-indole: The ethynyl group is at the 3-position instead of the 6-position, leading to different chemical and biological properties.

The uniqueness of this compound lies in the presence of both the benzyl and ethynyl groups, which can confer distinct reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-benzyl-6-ethynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-14-8-9-16-10-11-18(17(16)12-14)13-15-6-4-3-5-7-15/h1,3-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTUEZFYFJIVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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